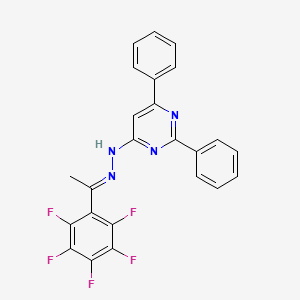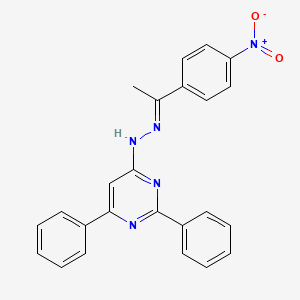![molecular formula C16H18IN5O B3843228 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843228.png)
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
Vue d'ensemble
Description
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a high affinity for the amyloid-beta (Aβ) peptide, which is a key component of the plaques that are associated with Alzheimer's disease.
Applications De Recherche Scientifique
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in the field of Alzheimer's disease research. It has been shown to bind specifically to Aβ plaques in the brain, making it a potential diagnostic tool for early detection of Alzheimer's disease. In addition, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been used in preclinical studies to evaluate the efficacy of drugs that target Aβ plaques.
Mécanisme D'action
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone binds to the Aβ peptide through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of Aβ peptides into plaques, which is a key step in the development of Alzheimer's disease. In addition, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been shown to induce disaggregation of pre-formed Aβ plaques, suggesting that it may have therapeutic potential for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been shown to be a safe and well-tolerated compound in animal studies. It does not have any significant effects on brain function or behavior, making it an ideal compound for scientific research. In addition, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been shown to cross the blood-brain barrier, which is essential for its potential diagnostic and therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone is its high affinity for Aβ plaques, which makes it an ideal compound for the detection and quantification of Aβ plaques in the brain. In addition, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone is easy to synthesize and has a high yield, making it readily available for scientific research. However, one limitation of 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone is its specificity for Aβ plaques, which may limit its applicability to other neurodegenerative diseases.
Orientations Futures
There are several future directions for research on 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone. One potential application is the development of 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone-based imaging agents for the early detection of Alzheimer's disease. In addition, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone may have therapeutic potential for the treatment of Alzheimer's disease, either alone or in combination with other drugs. Further research is needed to evaluate the safety and efficacy of 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone in clinical trials. Finally, 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone may have applications in the study of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN5O/c1-12(13-2-4-14(17)5-3-13)20-21-15-10-16(19-11-18-15)22-6-8-23-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,18,19,21)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUXTSXYVTMAF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=N1)N2CCOCC2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC=N1)N2CCOCC2)/C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843155.png)
![1-(4-ethylphenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843156.png)
![benzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843164.png)
![1-(4-bromophenyl)ethanone [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843175.png)
![2,3,4,5,6-pentafluorobenzaldehyde [6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3843180.png)


![4-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843234.png)
![4-bromobenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843236.png)
![4-(dimethylamino)benzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843241.png)
![2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843249.png)
![2,4-dimethoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843256.png)
![2-furaldehyde [6-(1-piperidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843262.png)
![4-(dimethylamino)benzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843267.png)